1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole compounds can be synthesized through various methods. Recent advances in the synthesis of imidazoles include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole compounds can vary. For example, 2-(1H-Imidazol-1-yl)phenol has a molecular weight of 160.18 and a melting point of 233-234°C .Scientific Research Applications
New Chiral and Achiral Imines and Bisimines
Research by Pařík and Chlupatý (2014) explored the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines. This research is significant for understanding the chemical properties and potential applications of compounds like 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine (Pařík & Chlupatý, 2014).
Corrosion Inhibition
Costa et al. (2021) investigated the application of imidazole-based molecules, including derivatives like 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine, for corrosion inhibition of carbon steel in an acidic medium. This highlights the compound's potential in industrial applications (Costa et al., 2021).
Environmental Analysis
Chen et al. (2014) focused on the use of a derivative of 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine for detecting trace aliphatic amines in environmental samples. This application is crucial for environmental monitoring and analysis (Chen et al., 2014).
Antibacterial Activity
Prasad (2021) synthesized derivatives of 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine and evaluated their antibacterial activity. This research contributes to the field of medicinal chemistry and the search for new antibacterial agents (Prasad, 2021).
Pharmaceutical Applications
Bukhari et al. (2013) developed a series of compounds related to 1-(2-(1H-Imidazol-1-yl)phenyl)ethan-1-amine for potential pharmaceutical applications. Their research focused on the inhibition of phosphodiesterase and antimicrobial activities, highlighting the compound's relevance in drug development (Bukhari et al., 2013).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities of imidazole derivatives, the effects could be diverse depending on the specific targets and mode of action .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the future directions of imidazole research could involve further exploration of its potential uses in medicine.
Properties
IUPAC Name |
1-(2-imidazol-1-ylphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWODLJBEGSTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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